molecular formula C24H40O5 B1238789 Avicholic acid

Avicholic acid

Cat. No. B1238789
M. Wt: 408.6 g/mol
InChI Key: PFMAXGIVRQIQPX-JSFQCDATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avicholate is a bile acid.

Scientific Research Applications

Synthesis and Properties

Avicholic acid, a significant component of the bile of various avian species, has been synthesized from chenodeoxycholic acid. This synthesis was achieved in eight steps and explored its micelle formation and cholesterol solubilization properties in aqueous solutions. This research provides insights into the chemical properties and potential applications of avicholic acid in solubilizing cholesterol (Mukhopadhyay & Maitra, 2004).

Potential Therapeutic Uses

In a separate study, avicholic acid was identified as a selective but weak agonist of TGR5, a G protein-coupled receptor. Chemical modifications of avicholic acid led to the development of 6α-ethyl-16-epi-avicholic acid, which showed enhanced potency at TGR5 and FXR receptors. This study provides a foundation for the potential therapeutic application of avicholic acid derivatives in medical treatments (Pellicciari et al., 2012).

properties

Product Name

Avicholic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13S,14S,16R,17R)-3,7,16-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-5-20(28)29)22-19(27)12-17-21-16(7-9-24(17,22)3)23(2)8-6-15(25)10-14(23)11-18(21)26/h13-19,21-22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16+,17+,18-,19-,21-,22+,23+,24+/m1/s1

InChI Key

PFMAXGIVRQIQPX-JSFQCDATSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O

SMILES

CC(CCC(=O)O)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Canonical SMILES

CC(CCC(=O)O)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

synonyms

avicholic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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